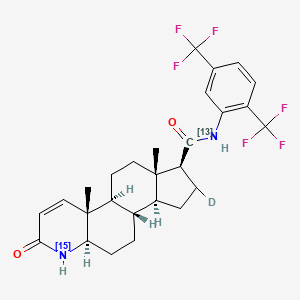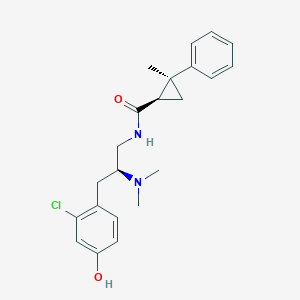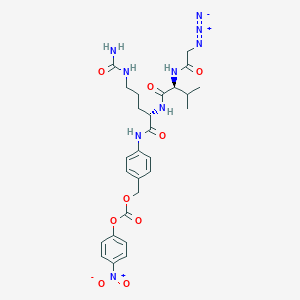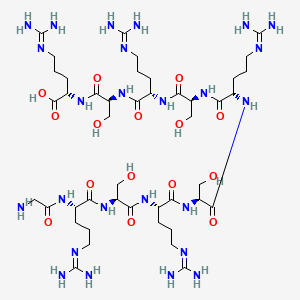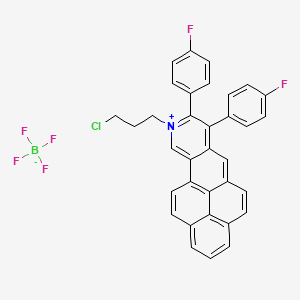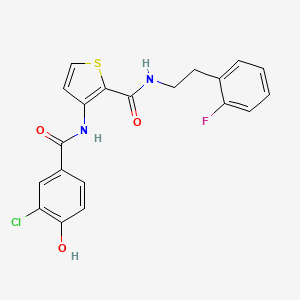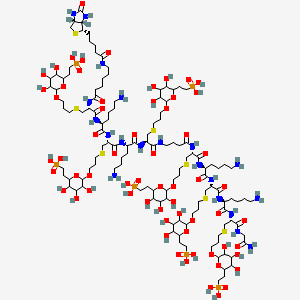
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) is a mannose-6-phosphate (M6Pn)-peptide conjugate. This compound is capable of binding to targeted ligands of various proteins and successfully internalizing and degrading them through the mannose-6-phosphate receptor (M6PR). It is utilized in the research of lysosomal targeting chimeras (LYTACs) based on M6Pn .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) involves the conjugation of mannose-6-phosphate to a peptide sequence. The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The mannose-6-phosphate is then attached to the cysteine residues in the peptide sequence through a series of chemical reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) undergoes various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: The mannose-6-phosphate group can participate in substitution reactions with other ligands
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptide with different ligands
Aplicaciones Científicas De Investigación
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and conjugation techniques.
Biology: Employed in the investigation of protein-ligand interactions and cellular uptake mechanisms.
Industry: Utilized in the development of novel bioconjugates and diagnostic tools
Mecanismo De Acción
The compound exerts its effects by binding to targeted ligands of various proteins through the mannose-6-phosphate receptor (M6PR). Once bound, the complex is internalized into lysosomes, where the proteins are degraded. This mechanism is crucial for the development of lysosomal targeting chimeras (LYTACs), which aim to degrade specific proteins within cells .
Comparación Con Compuestos Similares
Similar Compounds
Biotin-εNle-CKCKC-γAbu-CKCKCG-NH2: Another mannose-6-phosphate-peptide conjugate with similar properties.
Biotin-εNle-CKCKC-γAbu-CKCKCG-NH2 (Cys modified with M6Pn): A closely related compound with slight variations in the peptide sequence
Uniqueness
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) is unique due to its specific peptide sequence and the presence of mannose-6-phosphate, which allows for targeted protein degradation through the mannose-6-phosphate receptor. This specificity makes it a valuable tool in the research of lysosomal targeting chimeras (LYTACs) .
Propiedades
Fórmula molecular |
C124H230N20O63P6S7 |
|---|---|
Peso molecular |
3419.6 g/mol |
Nombre IUPAC |
2-[6-[3-[(2R)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2R)-1-[[4-[[(2R)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]sulfanylpropoxy]-3,4,5-trihydroxyoxan-2-yl]ethylphosphonic acid |
InChI |
InChI=1S/C124H230N20O63P6S7/c125-35-9-5-21-67(137-116(175)76(64-218-57-19-45-200-122-106(165)100(159)94(153)82(206-122)33-51-212(190,191)192)141-112(171)69(23-7-11-37-127)135-114(173)74(62-216-55-17-43-198-120-104(163)98(157)92(151)80(204-120)31-49-210(184,185)186)133-87(147)27-2-1-13-39-130-86(146)26-4-3-25-84-89-71(66-220-84)143-124(177)144-89)110(169)139-72(60-214-53-15-41-196-118-102(161)96(155)90(149)78(202-118)29-47-208(178,179)180)108(167)131-40-14-28-88(148)134-75(63-217-56-18-44-199-121-105(164)99(158)93(152)81(205-121)32-50-211(187,188)189)115(174)136-70(24-8-12-38-128)113(172)142-77(65-219-58-20-46-201-123-107(166)101(160)95(154)83(207-123)34-52-213(193,194)195)117(176)138-68(22-6-10-36-126)111(170)140-73(109(168)132-59-85(129)145)61-215-54-16-42-197-119-103(162)97(156)91(150)79(203-119)30-48-209(181,182)183/h67-84,89-107,118-123,149-166H,1-66,125-128H2,(H2,129,145)(H,130,146)(H,131,167)(H,132,168)(H,133,147)(H,134,148)(H,135,173)(H,136,174)(H,137,175)(H,138,176)(H,139,169)(H,140,170)(H,141,171)(H,142,172)(H2,143,144,177)(H2,178,179,180)(H2,181,182,183)(H2,184,185,186)(H2,187,188,189)(H2,190,191,192)(H2,193,194,195)/t67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78?,79?,80?,81?,82?,83?,84-,89-,90?,91?,92?,93?,94?,95?,96?,97?,98?,99?,100?,101?,102?,103?,104?,105?,106?,107?,118?,119?,120?,121?,122?,123?/m0/s1 |
Clave InChI |
YCLQSVOVXZUKMN-ZRNYXFEKSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)N[C@@H](CSCCCOC3C(C(C(C(O3)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC4C(C(C(C(O4)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC5C(C(C(C(O5)CCP(=O)(O)O)O)O)O)C(=O)NCCCC(=O)N[C@@H](CSCCCOC6C(C(C(C(O6)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC7C(C(C(C(O7)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC8C(C(C(C(O8)CCP(=O)(O)O)O)O)O)C(=O)NCC(=O)N)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(CSCCCOC3C(C(C(C(O3)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC4C(C(C(C(O4)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC5C(C(C(C(O5)CCP(=O)(O)O)O)O)O)C(=O)NCCCC(=O)NC(CSCCCOC6C(C(C(C(O6)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC7C(C(C(C(O7)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC8C(C(C(C(O8)CCP(=O)(O)O)O)O)O)C(=O)NCC(=O)N)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


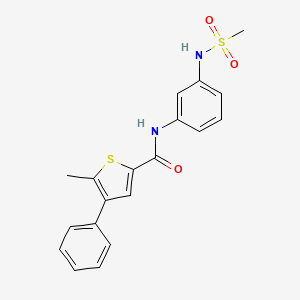
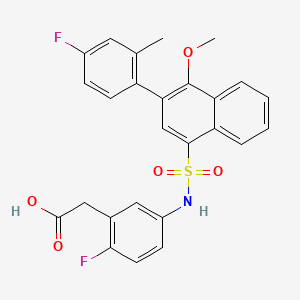
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
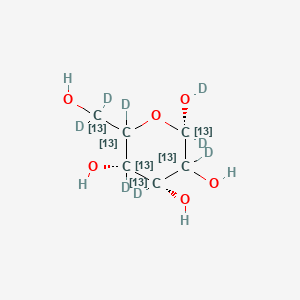
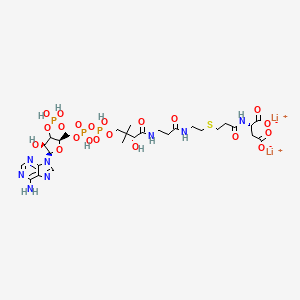
![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)
